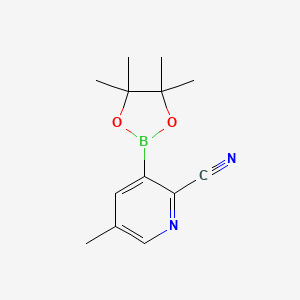
N-(2-Chlorobenzyl)pyrimidin-2-amine
Vue d'ensemble
Description
“N-(2-Chlorobenzyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H10ClN3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-(2-Chlorobenzyl)pyrimidin-2-amine” consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, including structures similar to N-(2-Chlorobenzyl)pyrimidin-2-amine, were synthesized using optimized Buchwald-Hartwig amination conditions. These compounds were obtained with moderate to good yields, showcasing the potential for creating a variety of heterocyclic compounds with diverse applications in scientific research (El-Deeb, Ryu, & Lee, 2008).
Catalysis and Organic Synthesis
In the context of catalysis and organic synthesis, N-(2-Chlorobenzyl)pyrimidin-2-amine derivatives have been explored for their role in facilitating various chemical reactions. Bis(pyrimidine)-based palladium catalysts were synthesized, with applications in Heck–, Suzuki–, Sonogashira–Hagihara couplings, and amination reactions. These catalysts prove to be effective in organic synthesis, promoting the formation of complex molecules through efficient catalytic processes (Buchmeiser, Schareina, Kempe, & Wurst, 2001).
Antitumor Activity
Compounds related to N-(2-Chlorobenzyl)pyrimidin-2-amine have shown promising antitumor activity. Specifically, new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines demonstrated pronounced antitumor effects. The activity of these compounds depends largely on the nature of the amine fragments, indicating the potential for designing more effective antitumor agents by modifying the amine components of these structures (Sirakanyan et al., 2019).
Corrosion Inhibition
Derivatives of N-(2-Chlorobenzyl)pyrimidin-2-amine, such as benzylidene-pyrimidin-2-yl-amine and its variants, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies have shown that such compounds can effectively inhibit corrosion, offering potential applications in protecting metals from corrosive environments. The inhibitory effect is attributed to the adsorption of these compounds on the steel surface, which is influenced by the structure of the pyrimidin-2-amine derivatives (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Safety and Hazards
Orientations Futures
While specific future directions for “N-(2-Chlorobenzyl)pyrimidin-2-amine” are not available, research on pyrimidin-2-amine derivatives is ongoing. For instance, one study reported the development of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors, suggesting potential applications in cancer treatment .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLMHANVTWPPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263625 | |
| Record name | N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)pyrimidin-2-amine | |
CAS RN |
23676-58-6 | |
| Record name | N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23676-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050020.png)







![Glycine, N-[2-(dodecylamino)ethyl]-](/img/structure/B3050033.png)



